![molecular formula C18H23N3S B14626655 N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine CAS No. 56479-26-6](/img/structure/B14626655.png)
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This compound is structurally characterized by the presence of a phenothiazine moiety linked to an ethane-1,2-diamine backbone through a propyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and N-methyl-ethane-1,2-diamine.
Alkylation Reaction: Phenothiazine is alkylated with 3-chloropropylamine under basic conditions to form 3-(10H-phenothiazin-10-yl)propylamine.
Reductive Amination: The resulting 3-(10H-phenothiazin-10-yl)propylamine is then subjected to reductive amination with N-methyl-ethane-1,2-diamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N1-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine involves:
Comparación Con Compuestos Similares
Similar Compounds
Promethazine: Another phenothiazine derivative with similar antihistaminic and antiemetic properties.
Chlorpromazine: A phenothiazine antipsychotic with a broader spectrum of activity.
Trifluoperazine: A phenothiazine antipsychotic with higher potency.
Uniqueness
N~1~-Methyl-N~2~-[3-(10H-phenothiazin-10-yl)propyl]ethane-1,2-diamine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its combination of a phenothiazine moiety with an ethane-1,2-diamine backbone allows for unique interactions with various receptors, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
56479-26-6 |
|---|---|
Fórmula molecular |
C18H23N3S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-methyl-N'-(3-phenothiazin-10-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H23N3S/c1-19-12-13-20-11-6-14-21-15-7-2-4-9-17(15)22-18-10-5-3-8-16(18)21/h2-5,7-10,19-20H,6,11-14H2,1H3 |
Clave InChI |
OGJVRWYLJVMTIF-UHFFFAOYSA-N |
SMILES canónico |
CNCCNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
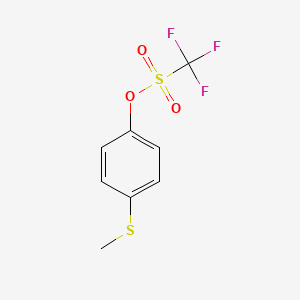

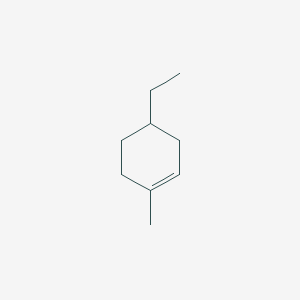


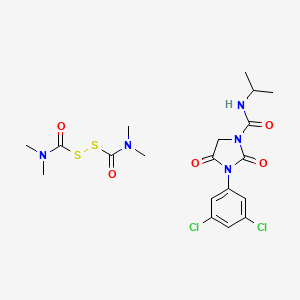
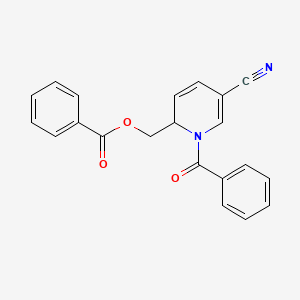
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)


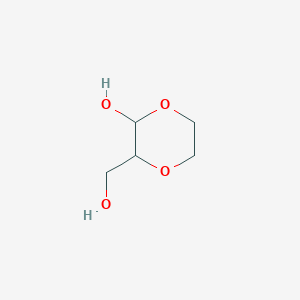
![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)
